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Compound of Interest

Compound Name: (2-Nitrophenyl)methanamine

Cat. No.: B171923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-nitrobenzylamine. Due to the limited availability of published, peer-reviewed spectroscopic

data for this specific compound, this guide presents predicted values and analyses based on

the known spectral characteristics of structurally related molecules, including benzylamine,

nitroarenes, and ortho-substituted benzene derivatives. This information is intended to serve as

a valuable resource for the identification and characterization of 2-nitrobenzylamine in a

laboratory setting.

Data Presentation: Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the Infrared (IR), ¹H

Nuclear Magnetic Resonance (NMR), ¹³C Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) of 2-nitrobenzylamine.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-
Nitrobenzylamine
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Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine) Symmetric Stretch 3300 - 3400 Medium

N-H (Amine) Asymmetric Stretch 3400 - 3500 Medium

N-H (Amine) Bending (Scissoring) 1580 - 1650 Medium-Strong

C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak

C=C (Aromatic) Stretch 1450 - 1600 Medium-Weak

C-H (Aliphatic) Stretch 2850 - 2960 Medium-Weak

N=O (Nitro) Asymmetric Stretch 1510 - 1560 Strong

N=O (Nitro) Symmetric Stretch 1345 - 1385 Strong

C-N (Amine) Stretch 1250 - 1335 Medium

Table 2: Predicted ¹H NMR Spectroscopy Data for 2-
Nitrobenzylamine
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-CH₂- ~ 3.9 - 4.1 Singlet 2H N/A

-NH₂ ~ 1.5 - 2.5 Broad Singlet 2H N/A

Aromatic H

(ortho to -

CH₂NH₂)

~ 7.4 - 7.6 Multiplet 1H ~ 7-8

Aromatic H (para

to -CH₂NH₂)
~ 7.3 - 7.5 Multiplet 1H ~ 7-8

Aromatic H

(meta to -

CH₂NH₂)

~ 7.5 - 7.7 Multiplet 1H ~ 7-8

Aromatic H

(ortho to -NO₂)
~ 8.0 - 8.2 Multiplet 1H ~ 7-8

Table 3: Predicted ¹³C NMR Spectroscopy Data for 2-
Nitrobenzylamine
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Carbon Predicted Chemical Shift (δ, ppm)

-CH₂- ~ 45 - 50

C (Aromatic, C-NH₂) ~ 138 - 142

C (Aromatic, C-NO₂) ~ 147 - 151

CH (Aromatic) ~ 124 - 134

Table 4: Predicted Mass Spectrometry (Electron
Ionization - EI) Data for 2-Nitrobenzylamine
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m/z Predicted Identity Relative Abundance

152 [M]⁺ (Molecular Ion) Moderate

135 [M - OH]⁺ Moderate

106 [M - NO₂]⁺ High

77 [C₆H₅]⁺ Moderate

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-

nitrobenzylamine. These protocols are based on standard laboratory procedures for the

analysis of aromatic amines.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-nitrobenzylamine to identify its functional

groups.

Methodology:

Sample Preparation:

KBr Pellet Method: A small amount of solid 2-nitrobenzylamine (1-2 mg) is ground with

spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle

until a fine, homogeneous powder is obtained. This powder is then pressed into a thin,

transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance) Method: A small amount of the solid sample is placed

directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.
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The prepared sample is placed in the sample holder.

The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands

corresponding to the functional groups present in 2-nitrobenzylamine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of 2-nitrobenzylamine to determine its

chemical structure.

Methodology:

Sample Preparation: Approximately 5-10 mg of 2-nitrobenzylamine is dissolved in about 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), may be added.[2]

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[3]

¹H NMR Data Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-dimensional proton NMR experiment is performed.

The chemical shifts, multiplicities, integration, and coupling constants of the signals are

recorded.

¹³C NMR Data Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique

carbon atom.

The chemical shifts of the carbon signals are recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.mdpi.com/1422-0067/6/1/52
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The ¹H and ¹³C NMR spectra are interpreted to assign the signals to the

specific protons and carbons in the 2-nitrobenzylamine molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-nitrobenzylamine.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern provides information about the structure of the molecule.

Mandatory Visualization
Synthesis Workflow for 2-Nitrobenzylamine
The following diagram illustrates a plausible synthetic workflow for the preparation of 2-

nitrobenzylamine, starting from 2-nitrotoluene. This pathway involves the radical bromination of

the benzylic position followed by nucleophilic substitution with ammonia.
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2-Nitrotoluene

Radical Bromination 2-Nitrobenzyl bromide

Nucleophilic Substitution 2-NitrobenzylamineN-Bromosuccinimide (NBS)
Benzoyl Peroxide (BPO)

Ammonia (NH3)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 2-nitrobenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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